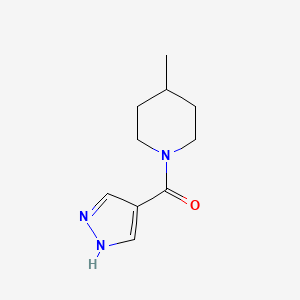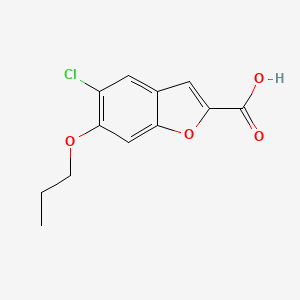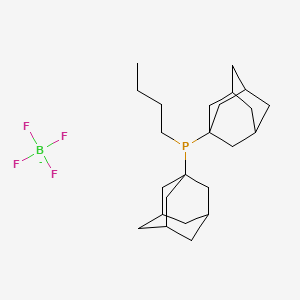
5-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one: is a chemical compound with a unique structure that combines a pyrrolidine ring with a pyridine ring
准备方法
合成路线和反应条件
5-(1-乙酰基吡咯烷-2-基)-6-甲基吡啶-2(1H)-酮的合成通常涉及以下步骤:
吡咯烷环的形成: 吡咯烷环可以通过在受控条件下对适当的前体进行环化来合成。
乙酰化: 然后使用乙酸酐或乙酰氯在吡啶等碱的存在下对吡咯烷环进行乙酰化。
吡啶环的形成: 吡啶环是单独合成的,然后通过一系列涉及钯催化剂和配体等试剂的反应与乙酰化的吡咯烷环偶联。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流过程进行大规模合成,以确保高产率和纯度。反应条件经过优化,以最大限度地减少副产物并提高效率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或三氧化铬等氧化剂。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 该化合物可以参与取代反应,其中官能团在特定条件下被其他基团取代。
常见的试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢化铝锂,硼氢化钠。
催化剂: 钯催化剂用于偶联反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
5-(1-乙酰基吡咯烷-2-基)-6-甲基吡啶-2(1H)-酮: 有几种科学研究应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其与生物大分子的潜在相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和止痛作用。
工业: 用于开发新材料和化学工艺。
作用机制
5-(1-乙酰基吡咯烷-2-基)-6-甲基吡啶-2(1H)-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以调节这些靶标的活性,从而导致各种生物效应。所涉及的确切途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2-(吡咯烷-2-基)-1H-苯并咪唑: 具有吡咯烷环,但具有苯并咪唑环而不是吡啶环。
叔丁基 (5-(1-乙酰基吡咯烷-2-基)吡啶-2-基)(仲丁基)氨基甲酸酯: 包含类似的吡咯烷-吡啶结构,以及额外的官能团。
独特性
- 5-(1-乙酰基吡咯烷-2-基)-6-甲基吡啶-2(1H)-酮中乙酰化的吡咯烷环与甲基化的吡啶环的组合提供了独特的化学性质和潜在应用,这些性质和应用与其他类似化合物不同。
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
5-(1-acetylpyrrolidin-2-yl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-10(5-6-12(16)13-8)11-4-3-7-14(11)9(2)15/h5-6,11H,3-4,7H2,1-2H3,(H,13,16) |
InChI 键 |
VJECVFMXPFCJHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=O)N1)C2CCCN2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid](/img/structure/B11814592.png)



![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)






![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)
![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)

